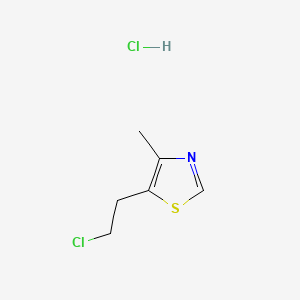
Unii-74P4VV90RU
Descripción general
Descripción
K-579, also known as Unii-74P4VV90RU, is a dipeptidyl peptidase IV inhibitor. It has the molecular formula C17H24N6O .
Molecular Structure Analysis
The molecular structure of K-579 is represented by the formula C17H24N6O . The molecular weight is 328.4 g/mol.Physical And Chemical Properties Analysis
K-579 has a molecular weight of 328.4 g/mol. The InChIKey, a unique identifier for chemical substances, for K-579 is JERPHRNGJBSFAP-AWEZNQCLSA-N .Aplicaciones Científicas De Investigación
K-579: Scientific Research Applications
Type 2 Diabetes Treatment: K-579 is actively explored as a drug target for treating type 2 diabetes due to its ability to inhibit dipeptidyl peptidase IV, which results in a longer lifetime of incretin hormones in the gastrointestinal tract. This leads to prolonged stimulation of insulin production .
Oral Hypoglycemic Agent: As an orally active dipeptidyl peptidase IV inhibitor, K-579 has shown potential in inhibiting blood glucose elevation and increasing the plasma insulin and active forms of glucagon-like peptide-1 (GLP-1), making it a candidate for research in diabetic treatments .
Protease Inhibitor: K-579 controls the biological activity of Dipeptidylpeptidase IV and is primarily used for protease inhibitors applications. It has been shown to inhibit enzymes in rats, canines, humans, and monkeys with varying degrees of efficacy .
Long-Acting Hypoglycemic Agent: The compound has been noted to act as a long-acting hypoglycemic agent that attenuates glucose excursion following glucose loading in Zucker fatty rats, which are used as a model for studying obesity and related metabolic disorders .
Mecanismo De Acción
K-579, also known as 74P4VV90RU, DPP IV Inhibitor, K 579, or Unii-74P4VV90RU, is a potent and orally active dipeptidyl peptidase IV inhibitor . This compound has been extensively studied for its potential in the treatment of diabetes .
Target of Action
The primary targets of K-579 are Dipeptidyl Peptidase IV (DPP-4) and Glucagon-like peptide 1 receptor (GLP-1R) . DPP-4 is a key protein in glucose homeostasis and a pharmacological target in type 2 diabetes mellitus . GLP-1R is a receptor for glucagon-like peptide-1, a hormone that stimulates insulin secretion .
Mode of Action
K-579 acts as a DPP-4 inhibitor and a GLP-1R agonist . By inhibiting DPP-4, K-579 prevents the breakdown of incretin hormones, thereby increasing their availability. Increased levels of incretins enhance the secretion of insulin, reduce the release of glucagon, and thus help in controlling blood glucose levels . As a GLP-1R agonist, K-579 stimulates the GLP-1 receptor, promoting insulin secretion and suppressing glucagon release .
Biochemical Pathways
The action of K-579 affects the glucose-insulin regulation pathway . By inhibiting DPP-4 and activating GLP-1R, K-579 increases the levels of active incretins. This leads to enhanced insulin secretion, reduced glucagon release, and slowed gastric emptying, all of which contribute to better control of blood glucose levels .
Pharmacokinetics
K-579 and its metabolites possess CYP3A4 inhibitory properties . The compound also exhibits high protein binding (>99%) .
Result of Action
The inhibition of DPP-4 and activation of GLP-1R by K-579 result in lowered blood glucose levels . This is achieved through increased insulin secretion, decreased glucagon release, and slowed gastric emptying . These effects make K-579 a potential therapeutic agent for the management of diabetes .
Propiedades
IUPAC Name |
(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERPHRNGJBSFAP-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431306 | |
| Record name | UNII-74P4VV90RU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinecarbonitrile, 1-(((4-methyl-1-(2-pyrimidinyl)-4-piperidinyl)amino)acetyl)- | |
CAS RN |
440100-64-1 | |
| Record name | K-579 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440100641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-74P4VV90RU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-579 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74P4VV90RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




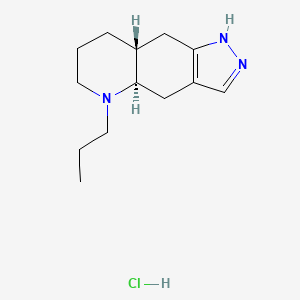
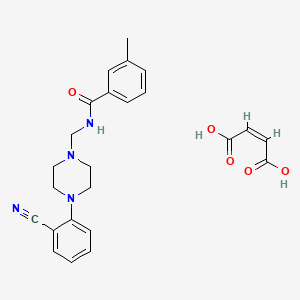
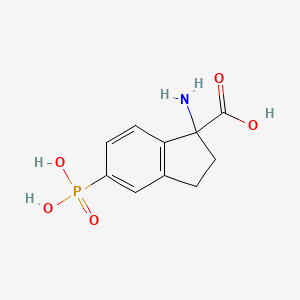
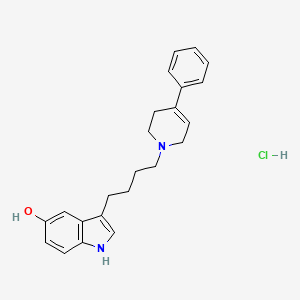
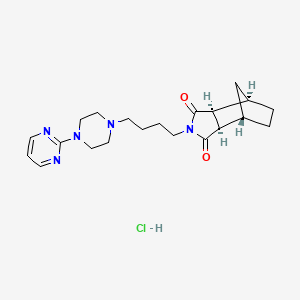

![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
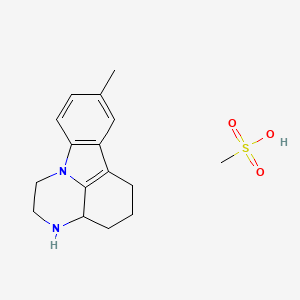

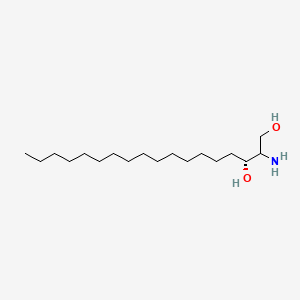

![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)
